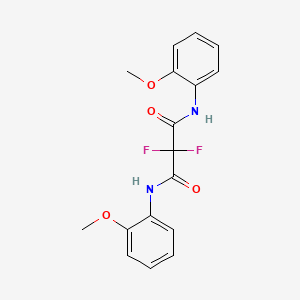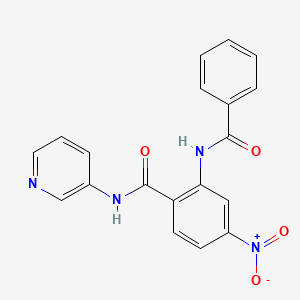![molecular formula C23H22FN5O3 B3612585 1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3612585.png)
1-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorobenzamide moiety
Preparation Methods
The synthesis of 1-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorobenzamide and piperidine moieties. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine with a carbonyl compound.
Amidation Reactions: Introduction of the fluorobenzamide group via amidation reactions.
Coupling Reactions: Coupling of the pyrazole and piperidine rings through various coupling agents and conditions.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The fluorine atom in the fluorobenzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the fields of oncology and neurology.
Biological Studies: The compound is used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazole Derivatives: These compounds share the pyrazole ring structure and have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry and have diverse pharmacological properties.
Fluorobenzamide Derivatives: These compounds contain the fluorobenzamide moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c24-19-9-5-4-8-17(19)22(31)27-21-18(14-26-29(21)16-6-2-1-3-7-16)23(32)28-12-10-15(11-13-28)20(25)30/h1-9,14-15H,10-13H2,(H2,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXKQYSIVHRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3612512.png)
![4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE](/img/structure/B3612522.png)
![3-[4-(3-CHLORO-4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE](/img/structure/B3612524.png)
![3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B3612532.png)
![4-[5-(4-BROMOPHENOXY)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B3612534.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B3612548.png)
![1'-[4-(1{H}-TETRAZOL-1-YL)BENZOYL]-1,4'-BIPIPERIDINE-4'-CARBOXAMIDE](/img/structure/B3612552.png)

![N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B3612561.png)
![3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B3612580.png)
![N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3612595.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3612602.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3612604.png)
